molecular formula C14H15N3O3 B2963488 1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid CAS No. 1097127-74-6

1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid

Cat. No.: B2963488
CAS No.: 1097127-74-6
M. Wt: 273.292
InChI Key: AUFPGBPKIJSBSW-UHFFFAOYSA-N
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Description

“1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid” is a chemical compound that can be used for pharmaceutical testing . It contains an indazole group, which is a heterocyclic compound . The compound is related to cyclopentanecarboxylic acid, which is an organic compound with the formula C5H9CO2H .


Synthesis Analysis

The synthesis of indazoles, including 2H-indazoles, has been studied extensively. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

The chemical reactions involving indazoles have been studied. These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Pseudo-Cross-Conjugated Mesomeric Betaines and N-Heterocyclic Carbenes

Research by Schmidt et al. (2006) explored the use of indazole derivatives, closely related to 1-(2H-indazole-3-amido)cyclopentane-1-carboxylic acid, in the formation of pseudo-cross-conjugated mesomeric betaines (PCCMB). These compounds, derived from the indazole alkaloid Nigellicin, have potential in organic synthesis, particularly in creating N-heterocyclic carbenes of indazole, which are useful intermediates in chemical reactions (Schmidt et al., 2006).

Application in SAR Exploration

Lutter and Jouffroy (2021) demonstrated a methodology to transform complex (hetero)aryl carboxylic acids into alkynes. This process is significant for structure-activity-relationship (SAR) exploration, particularly in the context of creating triazole analogs of drugs. This research indicates the potential of indazole-3-carboxylic acid derivatives in medicinal chemistry, especially in the rapid synthesis and testing of novel compounds (Lutter & Jouffroy, 2021).

Synthesis of Indazolecarboxylic Esters and Amides

A study by Buchstaller et al. (2011) focused on the synthesis of 1H-indazole-3-carboxylic acid esters and amides, employing Pd-catalyzed carbonylations. This research is relevant for the synthesis of indazolecarboxylic acid derivatives and highlights their utility in organic synthesis, offering a range of functionalized compounds for further chemical transformations (Buchstaller et al., 2011).

Mechanism of Amide Formation

Nakajima and Ikada (1995) studied the mechanism of amide formation in aqueous media, which is relevant for understanding the reactions involving compounds like this compound. Their findings provide insight into the chemical behavior of these compounds in biological contexts, which is crucial for their application in bioconjugation and drug development (Nakajima & Ikada, 1995).

Safety and Hazards

The safety data sheet for cyclopentene-1-carboxylic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(1H-indazole-3-carbonylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-12(15-14(13(19)20)7-3-4-8-14)11-9-5-1-2-6-10(9)16-17-11/h1-2,5-6H,3-4,7-8H2,(H,15,18)(H,16,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFPGBPKIJSBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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